5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes an isoxazole ring fused to an anthraquinone core, with additional methoxyaniline and methylpiperidine substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves a multistep process One common approach is the condensation of 4-methoxyaniline with an appropriate anthraquinone derivative, followed by cyclization to form the isoxazole ring
Condensation Reaction: The initial step involves the reaction of 4-methoxyaniline with an anthraquinone derivative in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the isoxazole ring. This step typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide.
Introduction of Methylpiperidine: The final step involves the introduction of the methylpiperidine group through a nucleophilic substitution reaction. This step can be carried out using methylpiperidine and a suitable leaving group, such as a halide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyaniline and methylpiperidine substituents, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced anthraquinone derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and dyes for imaging applications.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular imaging due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline hydrochloride: A simpler analog with similar methoxyaniline functionality.
4-Methoxy-N-(5-(4-methoxyanilino)-2,4-pentadien-1-ylidene)aniline perchlorate: A structurally related compound with similar functional groups but different core structure.
Uniqueness
5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its fused isoxazole-anthraquinone core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C27H25N3O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
10-(4-methoxyanilino)-12-(4-methylpiperidin-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C27H25N3O3/c1-16-11-13-30(14-12-16)22-15-21(28-17-7-9-18(32-2)10-8-17)23-24-25(22)29-33-27(24)20-6-4-3-5-19(20)26(23)31/h3-10,15-16,28H,11-14H2,1-2H3 |
InChI Key |
NIVWFTZLWDZXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.